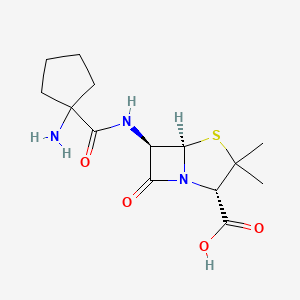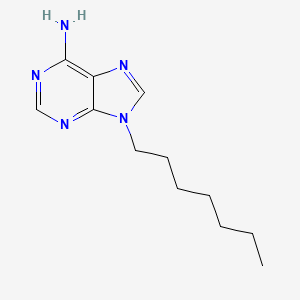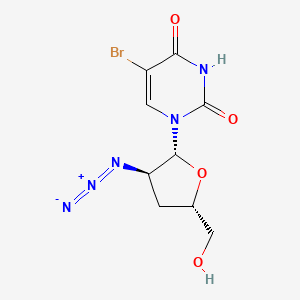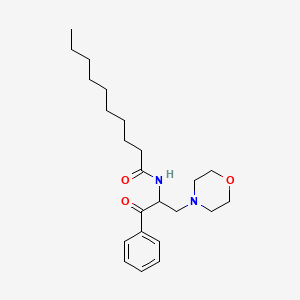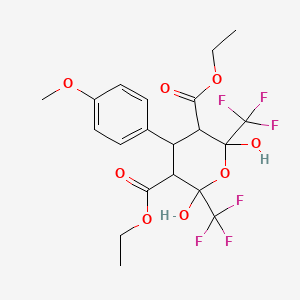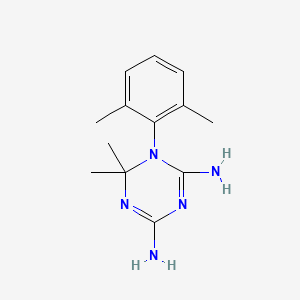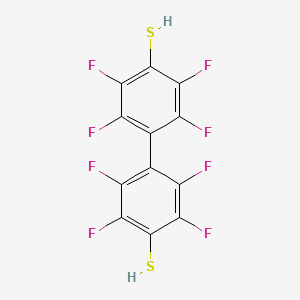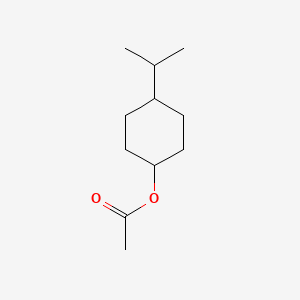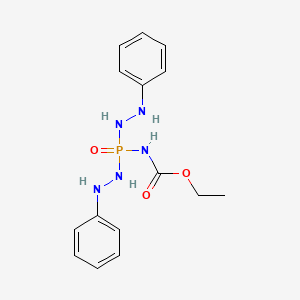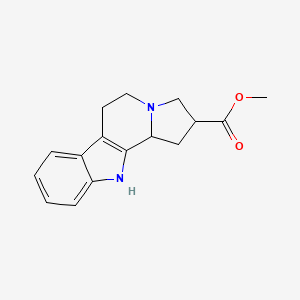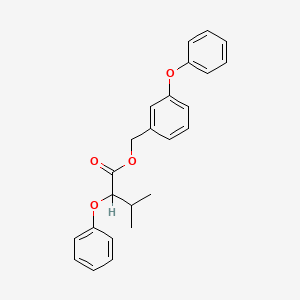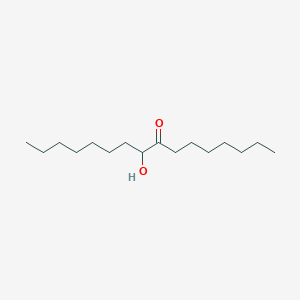
9-Hydroxyhexadecan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxyhexadecan-8-one: is an organic compound with the molecular formula C16H32O2 It is a hydroxy ketone, characterized by the presence of both hydroxyl (-OH) and ketone (C=O) functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyhexadecan-8-one can be achieved through several methods. One common approach involves the oxidation of 9-hydroxyhexadecan-8-ol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 9-hexadecyn-8-one, followed by selective oxidation. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9-Hydroxyhexadecan-8-one can undergo further oxidation to form 9-oxohexadecanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 9-hydroxyhexadecan-8-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like tosyl chloride or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Tosyl chloride in pyridine.
Major Products:
Oxidation: 9-oxohexadecanoic acid.
Reduction: 9-hydroxyhexadecan-8-ol.
Substitution: 9-tosyloxyhexadecan-8-one.
Aplicaciones Científicas De Investigación
Chemistry: 9-Hydroxyhexadecan-8-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and as a precursor for bioactive molecules. It is also used in the study of lipid metabolism and enzyme activity.
Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and polymers. Its functional groups allow for easy modification, making it a versatile component in various formulations.
Mecanismo De Acción
The mechanism of action of 9-Hydroxyhexadecan-8-one involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl and ketone groups play a crucial role in its binding affinity and reactivity. For example, in lipid metabolism, the compound can be oxidized or reduced by enzymes, influencing the overall metabolic pathway. Additionally, its structural similarity to other bioactive molecules allows it to interact with specific receptors, modulating biological responses.
Comparación Con Compuestos Similares
16-Hydroxyhexadecanoic acid: Similar in structure but with a carboxylic acid group instead of a ketone.
9-Hydroxyhexadecan-8-ol: The reduced form of 9-Hydroxyhexadecan-8-one.
9-Oxohexadecanoic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both hydroxyl and ketone functional groups, which provide it with distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
4444-11-5 |
|---|---|
Fórmula molecular |
C16H32O2 |
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
9-hydroxyhexadecan-8-one |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-9-11-13-15(17)16(18)14-12-10-8-6-4-2/h15,17H,3-14H2,1-2H3 |
Clave InChI |
GEOUKYZTVQMHGL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(=O)CCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


